molecular formula C12H13FN2S B1440047 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1250123-55-7

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No. B1440047
CAS RN: 1250123-55-7
M. Wt: 236.31 g/mol
InChI Key: SRQCMMRUSQIPLF-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine” is a complex organic molecule. It contains a fluorophenyl group, a methylated thiazole group, and an ethanamine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The fluorophenyl group is a phenyl (benzene) ring with a fluorine atom attached. The thiazole is a type of heterocyclic ring containing nitrogen and sulfur atoms. The ethanamine group contains a two-carbon chain with an amine (NH2) group at one end .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it’s subjected. For example, the fluorine atom on the phenyl ring might make that carbon more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of thiazole derivatives, including those related to "1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine". These compounds have been synthesized through various chemical reactions, highlighting the versatility of thiazole chemistry. For example, the synthesis and analysis of carbon-14 labelled versions of dufulin, a compound related to thiazole derivatives, demonstrate the complex synthesis pathways and the use of radiochemical techniques to study their behavior and properties (Yang et al., 2018). Similarly, the structural characterization of isostructural thiazoles reveals detailed insights into their molecular structure, providing a basis for understanding their physical and chemical properties (Kariuki et al., 2021).

Antimicrobial Activity

Thiazole derivatives, including those structurally related to "this compound", have been evaluated for their antimicrobial and antifungal activities. Research has demonstrated that these compounds exhibit significant bioactivity against various bacterial and fungal strains, suggesting their potential as therapeutic agents. For instance, novel thiazol-2-amines have shown promising antimicrobial activity, highlighting their potential in addressing drug-resistant microbial infections (Reddy & Reddy, 2010).

Applications in Material Science

Thiazole derivatives, due to their unique structural and electronic properties, find applications in material science, such as in the development of security inks and photoluminescent materials. The multi-stimuli response of novel cruciform molecules based on thiazole structures, for example, has been explored for use as security ink, showcasing the material's potential in creating tamper-proof documents (Lu & Xia, 2016).

Corrosion Inhibition

The application of thiazole derivatives in corrosion inhibition has been studied, with findings suggesting that these compounds can effectively protect metals against corrosion. This is particularly relevant in industrial applications where metal longevity and integrity are critical (Kaya et al., 2016).

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .

Biochemical Analysis

Biochemical Properties

1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the oxidative deamination of biogenic and xenobiotic amines. This interaction can modulate the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . Additionally, the compound’s interaction with specific receptors and transporters can affect cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of neurotransmitter systems, leading to changes in neuronal signaling and behavior. It also affects the expression of genes involved in metabolic pathways, potentially impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and improvement in behavioral outcomes. At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of amines and other related compounds. The compound’s effects on metabolic flux and metabolite levels can lead to changes in cellular energy production and utilization. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles can influence cellular function and signaling pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the mitochondria can influence cellular energy production and apoptosis .

properties

IUPAC Name

1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQCMMRUSQIPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
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1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
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1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 6
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.